3-Pyridylacetylglycine
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Overview
Description
3-Pyridylacetylglycine is an organic compound with the molecular formula C₉H₁₀N₂O₃. It belongs to the class of N-acyl-alpha amino acids, which are compounds containing an alpha amino acid that bears an acyl group at its terminal nitrogen atom . This compound is known for its strong basic properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridylacetylglycine typically involves the acylation of glycine with 3-pyridylacetic acid. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond between the glycine and the 3-pyridylacetic acid .
Industrial Production Methods
the general principles of peptide synthesis, including the use of automated peptide synthesizers and solid-phase synthesis techniques, can be applied to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
3-Pyridylacetylglycine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridylacetylglycine derivatives.
Scientific Research Applications
3-Pyridylacetylglycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role as a metabolite and its interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 3-Pyridylacetylglycine involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in biological systems, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridylacetylglycine
- 4-Pyridylacetylglycine
- Nicotinic acid
- Pyridoxine (Vitamin B6)
Uniqueness
3-Pyridylacetylglycine is unique due to its specific structure, which allows it to interact with biological systems in a distinct manner compared to its analogs. Its strong basic properties and ability to form stable amide bonds make it a valuable compound in various research applications .
Properties
CAS No. |
6434-22-6 |
---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-[(2-pyridin-3-ylacetyl)amino]acetic acid |
InChI |
InChI=1S/C9H10N2O3/c12-8(11-6-9(13)14)4-7-2-1-3-10-5-7/h1-3,5H,4,6H2,(H,11,12)(H,13,14) |
InChI Key |
YVAORMCUQHSLMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)NCC(=O)O |
Origin of Product |
United States |
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